molecular formula C8H11NO2 B3339567 (2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid CAS No. 1049984-28-2

(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3339567
CAS No.: 1049984-28-2
M. Wt: 153.18 g/mol
InChI Key: QXUSFQCJGVVVJR-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a prop-2-ynyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the prop-2-ynyl group. One common method involves the cyclization of an appropriate precursor, such as an amino acid derivative, under conditions that promote ring closure and stereoselectivity. The prop-2-ynyl group can be introduced via a substitution reaction using a suitable alkyne reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to control the stereochemistry and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups at the prop-2-ynyl position .

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds .

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways .

Industry

Industrially, the compound can be used in the production of pharmaceuticals and fine chemicals, leveraging its reactivity and chiral properties to create high-value products .

Mechanism of Action

The mechanism by which (2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-carboxylic acid and 4-substituted pyrrolidines .

Uniqueness

What sets (2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of the prop-2-ynyl group, which confer unique reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(2S,4R)-4-prop-2-ynylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h1,6-7,9H,3-5H2,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUSFQCJGVVVJR-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H]1C[C@H](NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.